molecular formula C6H15Ga B073383 Triethylgallium CAS No. 1115-99-7

Triethylgallium

Katalognummer: B073383
CAS-Nummer: 1115-99-7
Molekulargewicht: 156.91 g/mol
InChI-Schlüssel: RGGPNXQUMRMPRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triethylgallium, or TEG, is an organometallic compound with the chemical formula C6H15Ga. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 102°C. This compound is used in the synthesis of a variety of organic compounds and as a catalyst in various industrial and laboratory processes. It is also used as a reagent for the preparation of organogallium compounds and for the preparation of polymers.

Wissenschaftliche Forschungsanwendungen

Metallorganische Gasphasenepitaxie (MOVPE) von Verbindungshalbleitern

Triethylgallium (TEGa) ist eine metallorganische Galliumquelle für die MOVPE von Verbindungshalbleitern . Es ist eine farblose, selbstentzündliche Flüssigkeit, die typischerweise mit luftfreien Techniken gehandhabt wird .

Niedrigere Kohlenstoffverunreinigungskonzentration

TEGa kann eine nützliche Alternative zu Trimethylgallium in der MOVPE von Verbindungshalbleitern sein, da gezeigt wurde, dass mit TEGa gewachsene Filme eine geringere Kohlenstoffverunreinigungskonzentration aufweisen .

Wachstum von ultradünnen GaN-Filmen

GaN-Filme, die durch atomare Schichtdeposition mit Unterstützung von Hohlkathodenplasma unter Verwendung von TEGa als Galliumvorläufer gezüchtet werden, wurden mit denen verglichen, die mit Trimethylgallium (TMG) gezüchtet wurden. Die Studie ergab, dass GaN-Schichten, die mit TMG-Vorläufer gezüchtet wurden, verbesserte strukturelle und optische Eigenschaften aufwiesen, verglichen mit GaN-Filmen, die mit TEGa-Vorläufer gezüchtet wurden .

Pyrolyse auf GaAs(100)-Oberflächen

Es wurde eine Studie über die Pyrolyse von TEGa auf GaAs(100)-Oberflächen von Raumtemperatur bis 450 °C durchgeführt. Der β-Hydrid-Eliminierungsweg, der Ethylen und Wasserstoff erzeugt, konkurriert mit der direkten Desorption der Ethylradikale .

Herstellung verschiedener Qualitäten

TEGa wird in verschiedenen Standardqualitäten hergestellt, darunter Mil Spec (Militärqualität); ACS, Reagenz- und technische Qualität; Lebensmittel-, Landwirtschafts- und pharmazeutische Qualität; optische Qualität, USP und EP/BP (Europäisches Arzneibuch/Britisches Arzneibuch) und folgt den geltenden ASTM-Prüfstandards .

Zubereitung und Reaktionen

Die wichtigsten Herstellungswege umfassen die Alkylierung von Galliumtrichlorid. Wenn diese Alkylierung mit Ethyl-Grignard-Reagenz in Ether durchgeführt wird, ist das Produkt das Diethylether-Addukt von this compound . Der Ether lässt sich nicht leicht entfernen. Daher beinhaltet ein alternativer Weg die Transmetallierung mit Triethylaluminium .

Wirkmechanismus

Target of Action

Triethylgallium, also known as triethylgallane, is an organogallium compound with the formula Ga(C2H5)3 . Its primary target is the process of Metalorganic Vapour Phase Epitaxy (MOVPE) . MOVPE is a method of depositing thin layers of materials onto a substrate, used in the fabrication of semiconductors.

Mode of Action

This compound interacts with its target by serving as a metalorganic source of gallium . It is typically handled with air-free techniques due to its pyrophoric nature . The compound undergoes various reactions, including alkylation of gallium trichloride, transmetalation with triethylaluminium, and conversion to an air-stable, colorless alkoxide through oxidation and alcoholysis .

Biochemical Pathways

The biochemical pathways of this compound involve its decomposition on substrates like GaAs(100) and Si(100) in ultrahigh vacuum . The decomposition process includes the desorption of a Ga-alkyl at low temperature, followed by the desorption of hydrocarbons at higher temperatures .

Pharmacokinetics

This compound is a colorless liquid with a boiling point of 143 °C . It reacts with water

Result of Action

The action of this compound results in the growth of compound semiconductors with a lower carbon impurity concentration . This makes it a useful alternative to trimethylgallium in the MOVPE process .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its decomposition kinetics are affected by the substrate temperature . Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air , which necessitates the use of air-free techniques for its handling .

Safety and Hazards

Triethylgallium is pyrophoric and reacts with water . It is hazardous as it can cause severe skin burns and eye damage .

Zukünftige Richtungen

The worldwide market for Triethylgallium is expected to grow over the next few years . It can be a useful alternative to trimethylgallium in the metalorganic vapour phase epitaxy of compound semiconductors because films grown using TEGa have been shown to have a lower carbon impurity concentration .

Eigenschaften

IUPAC Name

triethylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ga](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061497
Record name Gallium, triethyl-
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Molecular Weight

156.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Triethylgallium
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CAS No.

1115-99-7
Record name Triethylgallium
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Gallium, triethyl-
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Record name Triethylgallium
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Q & A

A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].

A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.

A: this compound is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].

A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].

A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].

A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].

A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].

ANone: this compound's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.

ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.

ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.

ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:

  • Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
  • Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
  • Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].

ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.

ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:

    ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:

    • Early studies on its decomposition mechanisms and surface interactions with GaAs [, , ].
    • Development of MOCVD and MBE techniques utilizing TEGa for high-quality GaAs and related compound growth [, , ].
    • Exploration of alternative precursors and their impact on material properties [, , ].

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